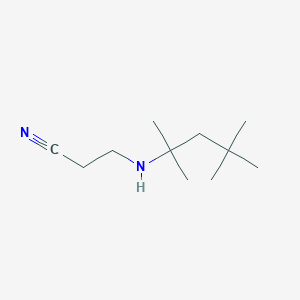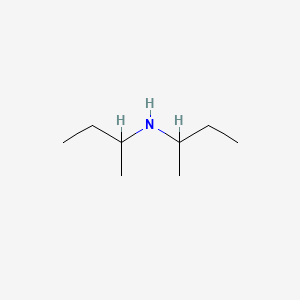
DI-Sec-butylamine
概要
説明
DI-Sec-butylamine is an aliphatic amine . It has been studied for its properties to attach to carbon and metal surfaces, proton affinity, as well as hydrodesulfurization and hydrodenitrogenation in petroleum refining . It is also known to be a highly reactive catalyst, commonly used as a reagent in the derivatization of isocyanates .
Molecular Structure Analysis
The molecular formula of DI-Sec-butylamine is C8H19N . Its average mass is 129.243 Da and its monoisotopic mass is 129.151749 Da .Chemical Reactions Analysis
DI-Sec-butylamine undergoes an exothermic exchange reaction with the cluster [N,N,N′,N′-tetramethyl bis-endo-BCH-2,5-diamide…H+…di-isopropylamine] .Physical And Chemical Properties Analysis
DI-Sec-butylamine has a density of 0.8±0.1 g/cm³ . Its boiling point is 137.4±8.0 °C at 760 mmHg . The vapour pressure is 7.1±0.3 mmHg at 25°C . The enthalpy of vaporization is 37.5±3.0 kJ/mol . The flash point is 19.1±9.3 °C . The index of refraction is 1.415 . The molar refractivity is 42.6±0.3 cm³ .科学的研究の応用
Pharmacology
Di-Sec-butylamine has been identified as a component in the development of nitrogen-containing switchable solvents . These solvents are capable of transitioning from a water-immiscible form to a water-miscible bicarbonate salt upon the introduction of CO2, and vice versa when N2 is injected. This property is particularly valuable in the pharmaceutical industry for the separation of hydrocarbons and their derivatives, which is crucial for the purification of drugs and active pharmaceutical ingredients.
Agriculture
In agriculture, Di-Sec-butylamine’s role as a switchable solvent can be leveraged to separate mixtures of hydrocarbons and their derivatives . This application is significant for the extraction and refinement of natural products, including plant extracts that are used as biopesticides or fertilizers.
Material Science
Di-Sec-butylamine is involved in exothermic exchange reactions with certain clusters, which can be relevant in the synthesis of new materials . The ability to undergo such reactions makes it a candidate for research into novel materials with potential applications in construction, manufacturing, and high-performance materials.
Environmental Science
The environmental science field benefits from Di-Sec-butylamine’s switchable solvent properties, which offer an eco-friendly alternative for industrial separation processes . These solvents minimize the environmental impact by reducing the need for traditional, more toxic solvents and by being recyclable, thus contributing to sustainable practices.
Industrial Uses
Di-Sec-butylamine is used in various industrial applications due to its chemical properties. It serves as a building block in the synthesis of more complex molecules and is involved in the production of rubber, dyes, resins, and other polymers . Its versatility in reactions makes it a valuable industrial chemical.
Safety and Hazards
作用機序
is a chemical compound with the molecular formula [C2H5CH (CH3)]2NH . It is a liquid at room temperature with a density of 0.753 g/mL at 25 °C . The compound has a boiling point of 135 °C/765 mmHg .
In terms of safety, DI-Sec-butylamine is classified as a flammable liquid and it can cause harm if swallowed, inhaled, or comes into contact with skin . Therefore, it’s important to handle this compound with care, using appropriate personal protective equipment .
特性
IUPAC Name |
N-butan-2-ylbutan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19N/c1-5-7(3)9-8(4)6-2/h7-9H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBYVIBDTOCAXSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(C)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90870719 | |
| Record name | 2-Butanamine, N-(1-methylpropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90870719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid with an amine-like odor; [Alfa Aesar MSDS] | |
| Record name | Di-sec-butylamine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20651 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
DI-Sec-butylamine | |
CAS RN |
626-23-3 | |
| Record name | N-(1-Methylpropyl)-2-butanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=626-23-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Butanamine, N-(1-methylpropyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000626233 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DI-SEC-BUTYLAMINE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8703 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Butanamine, N-(1-methylpropyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Butanamine, N-(1-methylpropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90870719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Di-sec-butylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.944 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details












Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does di-sec-butylamine function as a switchable solvent in hydrocarbon separations?
A1: Di-sec-butylamine, like other nitrogen-containing switchable solvents, can transition between a water-immiscible form and a water-miscible bicarbonate salt. This transition is triggered by the introduction or removal of CO2. When CO2 is bubbled through the mixture, di-sec-butylamine reacts to form a water-soluble salt, allowing for the extraction of polar compounds. Subsequent introduction of N2 reverses the reaction, regenerating the water-immiscible di-sec-butylamine and releasing the captured CO2. This reversible switching property makes it suitable for separating hydrocarbon mixtures. Research has shown its effectiveness in separating benzene/cyclohexane, ethyl acetate/acetonitrile, and ethyl acetate/n-heptane mixtures. []
Q2: How does the structure of di-sec-butylamine influence its selectivity in hydrocarbon separation compared to other similar amines?
A2: Studies comparing di-sec-butylamine to dipropylamine, N,N-dimethylcyclohexylamine (CyNMe2), and N,N,N′,N′-tetraethyl-1,3-propanediamine (TEPDA) for hydrocarbon separation revealed that separation selectivity increased with the size and branching of the alkyl substituents on the nitrogen atom. [] This suggests that steric factors play a significant role in the interaction of the amine with the target molecules, influencing its ability to selectively extract certain hydrocarbons from a mixture.
Q3: What is the role of di-sec-butylamine in organolanthanide-mediated polyethylene synthesis?
A3: Di-sec-butylamine acts as a chain-transfer agent in organolanthanide-mediated ethylene polymerization. [] The activated organolanthanide catalyst initiates polyethylene chain growth. Di-sec-butylamine then terminates this growth by reacting with the growing polymer chain, effectively capping it with an amine group. This process yields amine-capped polyethylenes with specific molecular weight characteristics.
Q4: Can you describe the reactivity of di-sec-butylamine with the dimer of 2,4-tolylene diisocyanate?
A4: Di-sec-butylamine exhibits selective reactivity towards the dimer of 2,4-tolylene diisocyanate, targeting only the two free isocyanate groups without affecting the central uretidine-dione ring. [] This selective reactivity allows for controlled modification of the dimer structure, which is in contrast to the behavior of linear primary amines like di-n-propylamine, di-n-butylamine, and di-n-amylamine, which rupture the uretidine-dione ring.
Q5: What are the key applications of di-sec-butylamine in material science and synthetic chemistry?
A5: Di-sec-butylamine's applications stem from its properties as a secondary amine and its steric bulk. Key applications include:
- Switchable Solvents: Used in the separation and purification of hydrocarbons and their derivatives. []
- Polymer Chemistry: Acts as a chain-transfer agent in organolanthanide-mediated olefin polymerization, controlling the molecular weight and introducing amine end-groups in polyethylene synthesis. []
- Organic Synthesis: Used in reactions with isocyanates, exhibiting selective reactivity towards specific functional groups, enabling controlled modification of complex molecules. []
Q6: What spectroscopic data is available for characterizing di-sec-butylamine?
A6: While specific spectroscopic data for di-sec-butylamine is limited in the provided research, its characterization typically involves:
- Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern, confirming the identity and purity of the compound. []
Q7: Have there been any studies on the enthalpy of formation of di-sec-butylamine?
A7: Yes, the standard molar enthalpy of formation of di-sec-butylamine in both liquid and gaseous states has been determined using static-bomb calorimetry. [] This thermodynamic data is essential for understanding its reactivity and behavior in various chemical processes.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(4-Chlorobenzyl)oxy]benzaldehyde](/img/structure/B1583950.png)
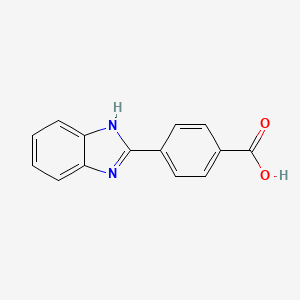


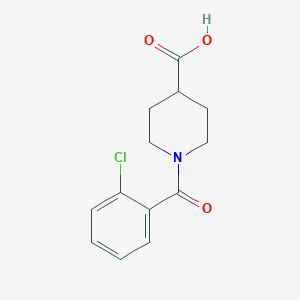
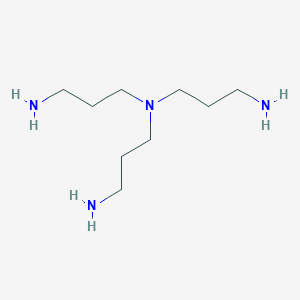

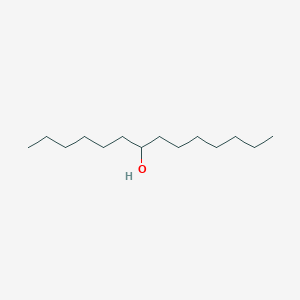
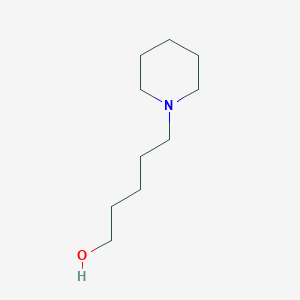
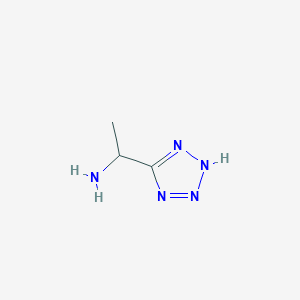
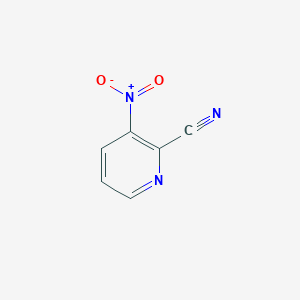
![4-Chloropyrido[2,3-d]pyrimidine](/img/structure/B1583968.png)

